Z-Phe-DL-Ala-fluoromethylketone
Overview
Description
Z-Phe-DL-Ala-fluoromethylketone is a peptidyl fluoromethyl ketone (PFMK) that functions as an irreversible inhibitor of proteases such as cathepsin B, which is implicated in the degradation of cartilage. This compound has been studied for its potential therapeutic applications and its metabolism in biological systems .
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in various studies. For instance, (Z)-2-Fluoro-1-alkenyl(phenyl)iodonium salts, which share some structural similarities with Z-Phe-DL-Ala-fluoromethylketone, have been stereoselectively prepared from alkynyl(phenyl)iodonium salts with aqueous HF . Additionally, a novel synthetic route for dipeptide isosteres containing (Z)-alkene and (E)-fluoroalkene units has been described, which could be relevant to the synthesis of peptide-based fluoromethylketones . Furthermore, a stereospecific synthesis of (E)- or (Z)-alpha-fluoroenones has been achieved through a kinetically controlled Negishi coupling reaction, which might provide insights into the synthesis of alpha-fluorinated ketones .
Molecular Structure Analysis
The molecular structure of Z-Phe-DL-Ala-fluoromethylketone is characterized by the presence of a fluoromethylketone moiety, which is a key functional group responsible for its inhibitory activity against proteases. The fluorine atom in this group is highly electronegative, which can affect the reactivity and interaction of the molecule with the active site of proteases .
Chemical Reactions Analysis
Z-Phe-DL-Ala-fluoromethylketone, as a PFMK, is known to form a covalent bond with the active site cysteine of proteases, thereby irreversibly inhibiting their activity. The fluoromethylketone group reacts with the thiol group of the cysteine residue, leading to the inhibition of the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of Z-Phe-DL-Ala-fluoromethylketone are influenced by the presence of the fluoromethylketone group. This group increases the lipophilicity of the molecule, which can affect its distribution and metabolism in biological systems. The compound's stability, solubility, and reactivity are also important properties that determine its suitability as a protease inhibitor .
Relevant Case Studies
A significant case study involving Z-Phe-DL-Ala-fluoromethylketone is its metabolism in rodents, where it was speculated that the compound might metabolize to form fluoroacetate, a highly toxic substance. A sensitive analytical method was developed to detect trace levels of fluoroacetate in rat tissues following dosing with Z-Phe-DL-Ala-fluoromethylketone. This study demonstrated that fluoroacetate was indeed formed in rats, highlighting the importance of understanding the metabolism and potential toxicity of PFMKs .
Scientific Research Applications
Inhibition and Visualization of Protease Activity
Z-Phe-DL-Ala-fluoromethylketone is utilized in scientific research primarily for its inhibitory effects on certain proteases, with notable implications in the study of cancer. It effectively inactivates cathepsin B isozymes, a group of proteases known for their role in tumor progression. This inhibition was observed in isozymes from various tissues, including human tumors, and was visualized using a fluorescent print technique after isoelectric focusing. The compound demonstrated a significantly higher potency compared to other known inhibitors of cathepsin B, suggesting potential in vivo applications for inhibiting this protease (Smith et al., 1988). Additionally, the synthesis of peptide fluoromethyl ketones, including Z-Phe-DL-Ala-fluoromethylketone, marked the first time such compounds were created, highlighting their innovative role in the inhibition of human cathepsin B (Rasnick, 1985).
Apoptosis Inhibition and Cell Death Pathways
Z-Phe-DL-Ala-fluoromethylketone analogs have been studied for their role in apoptosis inhibition. These compounds can prevent the processing of certain proteases critical in the induction of apoptosis. For instance, benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (an analog of Z-Phe-DL-Ala-fluoromethylketone) inhibits apoptosis by blocking the processing of CPP32, a protease involved in programmed cell death. This inhibition opens up avenues for developing novel inhibitors that can prevent apoptosis by hindering the processing of proforms of certain proteases (Slee et al., 1996).
properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-PKHIMPSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336087 | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-DL-Ala-fluoromethylketone | |
CAS RN |
197855-65-5 | |
Record name | MDL-201053, (DL-alanine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDL-201053, (DL-ALANINE)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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